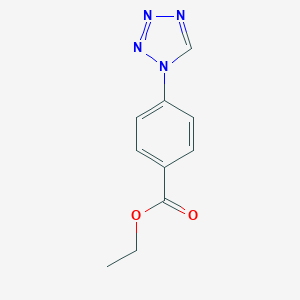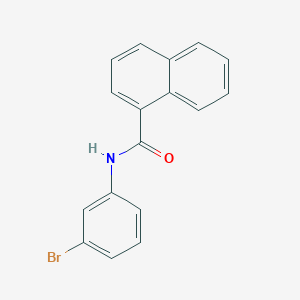
ethyl 4-(1H-tetrazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1H-tetrazol-1-yl)benzoate is an organic compound with the chemical formula C11H11N5O2. It is a white crystalline solid with a melting point of approximately 100-105°C . This compound is part of the tetrazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of ethyl 4-(1H-tetrazol-1-yl)benzoate are currently unknown. This compound is a product for proteomics research
Mode of Action
Tetrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding
Result of Action
Some tetrazole derivatives have shown significant inhibitory effects in certain contexts , but the specific effects of this compound require further investigation.
Preparation Methods
The synthesis of ethyl 4-(1H-tetrazol-1-yl)benzoate typically involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product . Industrial production methods often employ similar synthetic routes but may involve optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Ethyl 4-(1H-tetrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents to yield different derivatives.
Substitution: Participates in nucleophilic substitution reactions, particularly with halides and other electrophiles
Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(1H-tetrazol-1-yl)benzoate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 4-(1H-tetrazol-1-yl)benzoate can be compared with other tetrazole derivatives, such as:
- 5-Phenyl-1H-tetrazole
- 1-Methyl-1H-tetrazole-5-thiol
- 1H-Tetrazole-5-acetic acid
These compounds share the tetrazole ring structure but differ in their substituents, which can significantly impact their chemical and biological properties . This compound is unique due to its specific ester functional group, which influences its reactivity and solubility .
Properties
IUPAC Name |
ethyl 4-(tetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-5-9(6-4-8)14-7-11-12-13-14/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRINKFBMZVKNSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How was ethyl 4-(1H-tetrazol-1-yl)benzoate synthesized in the study?
A1: this compound (labeled as S1 in the study) was synthesized through a single-step reaction. Ethyl 4-aminobenzoate was reacted with sodium azide and triethyl orthoformate in hot glacial acetic acid []. This reaction efficiently formed the tetrazole ring, yielding the desired compound.
Q2: What was the significance of synthesizing this compound in the context of the research?
A2: this compound served as a crucial starting material for synthesizing a series of tetrazole derivatives in the study []. The researchers aimed to investigate the antioxidant potential of various tetrazole-containing compounds. By modifying this compound, they could analyze how structural changes impacted the antioxidant activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B374103.png)

![1-(3-Methyl-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)piperidine](/img/structure/B374106.png)
![1-{5-Chloro-2-[(2-chlorophenyl)sulfanyl]phenyl}ethanol](/img/structure/B374109.png)

![2,3-Bis{5-chloro-2-[(4-isopropylphenyl)sulfanyl]phenyl}propanamide](/img/structure/B374111.png)
![N-(5-chloro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzyl)-N,N-dimethylamine](/img/structure/B374120.png)
![N-[ethyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B374121.png)
![4-[(6,11-Dihydrodibenzo[b,e]thiepin-11-ylmethyl)amino]-2-quinazolinecarboxylic acid](/img/structure/B374122.png)

![N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine](/img/structure/B374126.png)

